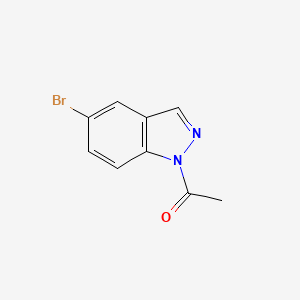

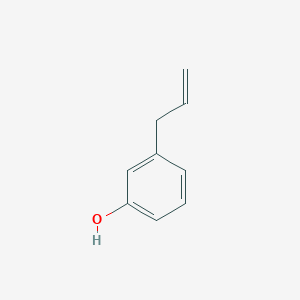

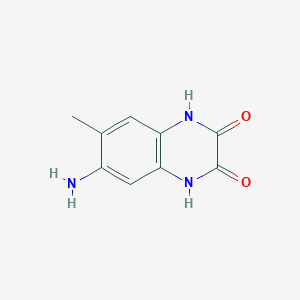

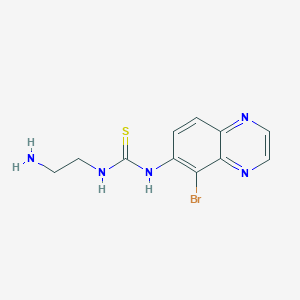

N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea

説明

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds present.Chemical Reactions Analysis

This would involve studying the various chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis

This involves studying the physical properties such as melting point, boiling point, density, etc., and chemical properties like reactivity, stability, etc.科学的研究の応用

Bioactive Molecule Synthesis

N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea and its derivatives have been studied for their applications in the synthesis of bioactive molecules. These compounds have been used in the synthesis of various heterocycles like imidazolidine2-thiones, 2-aroyliminothiazolines, and 1,2,4-triazoles, known for their wide range of biological properties. These include acting as structural fragments in muscarinic agonists and compounds with antifungal, hypolipidemic, antidiabetic, anti-inflammatory, analgesic, and anti-shistosomiasis properties. They are also utilized as insecticides and plant growth regulators, highlighting their diverse biological significance (Stasevych et al., 2014).

Antimicrobial Activity

Some derivatives of N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea have demonstrated promising antibacterial activity. Compounds synthesized from the reaction of α-amino pyridyl ketone hydrochloride with aryl isothiocyanates, and subsequent intramolecular cyclization, have shown good to significant antibacterial activity against various bacterial strains, including Gram-positive and negative strains like Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. These findings suggest potential applications in the development of new antimicrobial agents (Kalhor et al., 2014).

Enantiodifferentiation in NMR Spectroscopy

Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol have been used as chiral solvating agents (CSAs) for enantiodiscrimination of derivatized amino acids in nuclear magnetic resonance (NMR) spectroscopy. These derivatives facilitate the differentiation of NMR signals of enantiomeric substrates, an important process in stereochemical analysis in organic chemistry (Recchimurzo et al., 2020).

Potential in Drug Design and Development

Although not directly related to N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea, the utilization of similar thiourea compounds in drug design and development signifies the relevance of this class of compounds. Thioureas have been involved in the synthesis of compounds with potential anti-HIV, anticancer, and anti-malarial activities. The structural functionalization of similar compounds has led to new insights in drug discovery, especially for the prevention or treatment of co-infections of malaria and viruses (Mizuta et al., 2023).

Safety And Hazards

This involves studying the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.

将来の方向性

This would involve discussing potential areas of future research or applications of the compound.

特性

IUPAC Name |

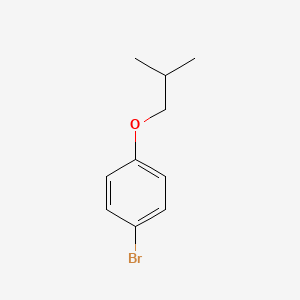

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN5S/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKDYWFVHATGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1NC(=S)NCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567074 | |

| Record name | N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea | |

CAS RN |

134892-47-0 | |

| Record name | N-(2-Aminoethyl)-N′-(5-bromo-6-quinoxalinyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134892-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-N'-(5-bromo-6-quinoxalinyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134892470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINOETHYL)-N'-(5-BROMO-6-QUINOXALINYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WA6NGH9DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。